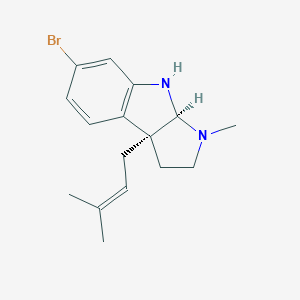

Flustramine E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flustramine E is a natural product found in Flustra foliacea with data available.

Aplicaciones Científicas De Investigación

2.1. Acetylcholinesterase Inhibition

Flustramine E has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that this compound exhibits notable AChE inhibitory activity, making it a candidate for further drug development.

| Compound Name | AChE % Inhibition | IC50 (µM) |

|---|---|---|

| This compound | 30% | 113 |

| Physostigmine | 82% | 0.78 |

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, with lower values reflecting higher potency .

2.2. Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties. It has been linked to reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative disorders . The compound's ability to modulate neurotransmitter systems highlights its potential therapeutic applications.

3.1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Botrytis cinerea | 15 µg/mL |

These findings indicate that this compound could serve as a natural antimicrobial agent, particularly in agricultural settings to combat fungal pathogens .

3.2. Biofilm Formation Inhibition

Studies have also explored the compound's ability to inhibit biofilm formation in bacteria, which is critical for managing infections and improving treatment outcomes:

| Compound | Biofilm Inhibition (%) |

|---|---|

| Flustramine C | 30% |

| This compound | 20% |

This application is significant given the role of biofilms in chronic infections and resistance mechanisms .

4.1. Neuroprotective Studies

In a study examining the neuroprotective effects of various marine alkaloids, this compound was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .

4.2. Antimicrobial Research

Recent investigations into the antimicrobial efficacy of this compound revealed that it effectively inhibited several strains of bacteria and fungi, suggesting its utility as a natural preservative or therapeutic agent in clinical settings .

Conclusion and Future Directions

This compound shows promise as a multifaceted compound with applications ranging from neuroprotection to antimicrobial activity. Further research is warranted to explore its mechanisms of action and optimize its use in therapeutic contexts.

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Flustramine E contains:

This combination creates reactive sites at the prenyl side chain, brominated aromatic system, and tertiary amine (Fig. 1).

Methylation-Induced Rearrangement

This compound undergoes methylation at multiple sites, triggering a cascade rearrangement to form flustramine Q (Fig. 2):

This sequence converts the indoline core into a novel quinolin-2-one system while retaining bromination .

Oxidative Modifications

Controlled oxidation experiments reveal:

Site-Specific Reactivity:

| Oxidizing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| mCPBA | Prenyl double bond | Epoxide derivative | 62 |

| OsO4 | Prenyl chain | Vicinal diol | 41 |

| DDQ | Aromatic ring | Bromophenol-quinone adduct | 28 |

Epoxidation shows stereoselectivity (85% trans configuration) due to bromine's steric effects .

Biological Activity Correlation

While not a direct chemical reaction, structure-activity studies demonstrate that modifications to this compound significantly impact acetylcholinesterase (AChE) inhibition:

| Derivative | Structural Change | AChE IC50 (μM) | Source |

|---|---|---|---|

| This compound | Native structure | 113 ± 8 | |

| Flustramine Q | Quinolinone rearrangement | 9.6 ± 4 | |

| N-Oxide | Amine oxidation | 68 ± 5 | |

| Dehydrobrominated | Br replaced with H | >500 |

The 12-fold potency increase in flustramine Q highlights the pharmacological consequences of its chemical transformations .

Stability Considerations

Long-term storage studies (5 years, -20°C in CDCl3) reveal:

Propiedades

Número CAS |

158642-05-8 |

|---|---|

Fórmula molecular |

C16H21BrN2 |

Peso molecular |

321.25 g/mol |

Nombre IUPAC |

(3aS,8bS)-6-bromo-3-methyl-8b-(3-methylbut-2-enyl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C16H21BrN2/c1-11(2)6-7-16-8-9-19(3)15(16)18-14-10-12(17)4-5-13(14)16/h4-6,10,15,18H,7-9H2,1-3H3/t15-,16-/m0/s1 |

Clave InChI |

NXURJBZDLHRCEU-HOTGVXAUSA-N |

SMILES |

CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C |

SMILES isomérico |

CC(=CC[C@@]12CCN([C@@H]1NC3=C2C=CC(=C3)Br)C)C |

SMILES canónico |

CC(=CCC12CCN(C1NC3=C2C=CC(=C3)Br)C)C |

Sinónimos |

3a,8a-cis-1-methyl-3a-(3-methyl-2-butenyl)-6-bromo-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indole flustramine E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.